Methyl alpha-D-glucopyranoside-d1

Quantitative Mass Spectrometry Metabolomics Drug Metabolism

Quantifying methyl α-D-glucopyranoside in complex biological matrices is hindered by ion suppression and matrix effects, compromising data accuracy. Methyl α-D-glucopyranoside-d1 (CAS 145525-77-5) resolves this with a definitive +1.01 Da mass shift for isotopic dilution LC-MS/MS. • Non-metabolizable alpha-configured tracer for SGLT1/SGLT2 transport kinetics (k = 0.40 sec⁻¹ scaffold confirmed). • ≥98% purity; stable at ambient temperature for global shipping. • Ideal for pharmacokinetic studies, cell uptake assays, and metabolomics. Procure the specifically deuterated, alpha-configured standard-non-negotiable for isotopic traceability.

Molecular Formula C7H14O6
Molecular Weight 195.19 g/mol
Cat. No. B12402301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-D-glucopyranoside-d1
Molecular FormulaC7H14O6
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i5D
InChIKeyHOVAGTYPODGVJG-LQYNRTGASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl alpha-D-glucopyranoside-d1 Procurement Specifications


Methyl alpha-D-glucopyranoside-d1 (CAS: 145525-77-5, MW: 195.19, Formula: C7H13DO6) is a deuterated derivative of methyl alpha-D-glucopyranoside, an alpha-configured methyl glycoside of D-glucose . This isotopically labeled compound is distinguished by the substitution of a single hydrogen atom with deuterium at the methyl group . Methyl alpha-D-glucopyranoside itself is a non-reducing, non-metabolizable glucose analog extensively employed as a substrate for alpha-glucosidases, a model compound in carbohydrate chemistry, and a tracer for sodium-glucose linked transporters (SGLTs) [1][2]. Its unique stability, conferred by the methylated anomeric carbon, prevents mutarotation and makes it a valuable tool for precise biochemical and analytical studies [3].

Workflow Isotope dilution LC-MS/MS quantitation
Selection Deuterated internal standard for methyl alpha-D-glucopyranoside
Use Context SGLT transport, alpha-glucosidase assays, oligosaccharide labeling

Why Methyl alpha-D-glucopyranoside-d1 Cannot Be Substituted


Generic substitution of methyl alpha-D-glucopyranoside-d1 with its non-deuterated counterpart or other methyl glycosides is scientifically invalid due to the fundamental role of the deuterium label. The incorporation of a single deuterium atom is not a peripheral modification; it is the defining feature that enables the compound's primary applications in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Using the unlabeled analog (methyl alpha-D-glucopyranoside) fails to provide the required isotopic distinction for accurate quantitation or tracking in complex biological matrices . Furthermore, the alpha-anomeric configuration is crucial, as beta-configured methyl glucoside exhibits distinct and often unfavorable properties in enzymatic and binding assays, leading to experimental artifacts and misinterpretation of biological transport and catalytic mechanisms [1]. Therefore, the procurement of the specifically deuterated, alpha-configured compound is a non-negotiable technical requirement for studies demanding isotopic traceability and precise stereochemical fidelity.

Target
Potential Substitute
Mismatch Risk
Methyl alpha-D-glucopyranoside-d1
Unlabeled methyl alpha-D-glucopyranoside
Lacks isotopic mass distinction; may not serve as an MS internal standard for accurate quantitation.
Methyl alpha-D-glucopyranoside-d1
Methyl beta-D-glucopyranoside
Beta-anomer shows no measurable SGLT activity and reduced glucansucrase acceptor efficiency, potentially altering experimental outcomes.

Methyl alpha-D-glucopyranoside-d1 Performance Comparison


Deuterium Label as MS Internal Standard

The primary differentiation of Methyl alpha-D-glucopyranoside-d1 from its unlabeled analog (Methyl alpha-D-glucopyranoside) is its utility as an internal standard in mass spectrometry (MS). The +1.01 Da mass shift (from 194.18 to 195.19) allows for complete chromatographic and mass spectral resolution from the endogenous or analyte form . This permits stable isotope dilution mass spectrometry (SID-MS), the gold-standard for precise quantitation in complex biological matrices such as plasma, urine, or cell lysates [1]. Without this isotopic distinction, accurate quantitation is confounded by ion suppression or enhancement in the MS source.

MS Internal Standard
Head-to-head
Δ m/z = +1.01 Da
Enables SID-MS quantitation in complex biological matrices.
Based on calculated molecular formulas.
Quantitative Mass Spectrometry Metabolomics Drug Metabolism

SGLT Transporter Alpha-Configuration Requirement

Methyl alpha-D-glucopyranoside (the unlabeled scaffold) is a well-documented, non-metabolizable substrate for sodium-dependent glucose cotransporters (SGLTs) [1]. The alpha-anomeric configuration is a strict requirement for high-affinity binding and transport. Data from SGLT competition assays demonstrate that Methyl alpha-D-glucopyranoside potently competes with D-glucose for uptake, exhibiting a first-order rate constant (k = 0.40 sec⁻¹) nearly identical to that of D-glucose (k = 0.41 sec⁻¹) and D-fructose (k = 0.40 sec⁻¹) [2]. In contrast, the beta-anomer, Methyl-beta-D-glucopyranoside, shows no measurable competition under the same conditions, indicated by "—" in the same dataset, confirming its inability to interact with the transporter [2].

SGLT Transport Activity
Head-to-head
k = 0.40 sec⁻¹ (alpha)
No measurable activity (beta)
Alpha-anomer required for SGLT transporter recognition.
In vitro 14C-D-glucose competition assay.
Membrane Transport SGLT Transporter Glucose Uptake Kinetic Assay

Glucosyltransferase Acceptor Efficiency

In enzymatic synthesis of oligosaccharides using alternansucrase (EC 2.4.1.140), the anomeric configuration of the methyl glucoside acceptor profoundly influences reaction efficiency. Comparative studies demonstrate that Methyl alpha-D-glucopyranoside (the scaffold for the d1 variant) is a significantly better acceptor than its beta counterpart. It diverts approximately 90% of D-glucosyl units away from glucan polymer formation and into oligosaccharide products, underscoring its high acceptor efficiency [1]. While a direct quantitative comparison of total product yield between the alpha- and beta-anomers is not provided, the study explicitly states that "methyl α-d-hexopyranosides were better acceptors than the corresponding β-glycosides" [2]. This class-level inference, supported by the 90% diversion rate, positions the alpha-configured compound as the superior choice for enzymatic synthesis applications.

Glucansucrase Acceptor
Reported
~90% diversion to oligosaccharides
Supports high-yield oligosaccharide synthesis.
Alternansucrase reaction, cross-study comparable.
Enzymology Glucansucrase Oligosaccharide Synthesis Acceptor Specificity

Non-Metabolizable Glucose Transport Tracer

Unlike D-glucose, which is rapidly metabolized upon cellular uptake, Methyl alpha-D-glucopyranoside is a classic non-metabolizable glucose analog . This property is a key differentiator from metabolizable alternatives. It is actively transported into cells via SGLTs to high concentrations—as high as 800-fold above plasma concentrations in some systems—but is not phosphorylated by hexokinase or further catabolized, thus accumulating without being metabolically transformed [1]. This allows for the direct and exclusive study of transport kinetics and mechanisms, uncoupled from the confounding variables of downstream metabolism. In functional assays, Methyl alpha-D-glucopyranoside has been shown to mimic the effects of D-glucose, such as stimulating serotonin (5-HT) release from BON cells, while metabolizable alternatives like fructose do not [2].

Non-Metabolizable Tracer
Class-level
800-fold cellular accumulation
Enables transport measurement without metabolic interference.
Kimmich (1981) accumulation data; class-level inference.
Glucose Transport Metabolic Tracing Cell Physiology SGLT Biology

Preferred Substrate for Alpha-Glucosidases

Methyl alpha-D-glucopyranoside (the scaffold for the d1 variant) serves as a well-characterized substrate for a broad range of alpha-glucosidases, with 46 documented enzyme-catalyzed reactions in the BRENDA database [1]. This is in stark contrast to beta-glucosidases, which do not utilize this compound as a substrate [2]. The alpha-specific methyl glycosidic linkage is the critical determinant for enzyme recognition and catalysis. While specific kcat/Km values are not directly provided in the cited database summary, the extensive catalog of alpha-specific reactions underscores its established role as a benchmark substrate for characterizing and screening alpha-glucosidase activity and inhibition.

Alpha-Glucosidase Substrate
Class-level
46 documented reactions
Benchmark substrate for alpha-glucosidase assays.
BRENDA database survey; class-level inference.
Glycosidase Assay Enzyme Kinetics Substrate Specificity Inhibitor Screening

Methyl alpha-D-glucopyranoside-d1 Research Applications


LC-MS/MS Metabolomics Internal Standard

The +1.01 Da mass shift of Methyl alpha-D-glucopyranoside-d1 relative to the unlabeled compound makes it an ideal internal standard for quantifying Methyl alpha-D-glucopyranoside in complex biological samples using LC-MS/MS. This application leverages the compound's core differentiator—its isotopic label—to correct for sample preparation losses, ion suppression, and instrument variability. Its use ensures accurate and reproducible quantitation of the non-metabolizable glucose analog in pharmacokinetic studies, cell uptake assays, and metabolomics experiments .

SGLT Transporter Kinetic Analysis

As demonstrated by transport competition data showing a first-order rate constant of k = 0.40 sec⁻¹ for the unlabeled scaffold , the alpha-configuration is essential for SGLT interaction. Methyl alpha-D-glucopyranoside-d1, or its unlabeled form, can be employed as a non-metabolizable tracer to study SGLT1 and SGLT2 transport kinetics, uptake mechanisms, and inhibition by pharmaceutical agents in cell lines (e.g., LLC-PK1) or isolated tissues. Its non-metabolizable nature ensures that the measured uptake reflects only transporter activity, not downstream metabolism [2].

Enzymatic Synthesis of Labeled Oligosaccharides

The high acceptor efficiency of the alpha-configured scaffold, as shown by the ~90% diversion of glucosyl units to oligosaccharides by alternansucrase , positions it as a superior starting material for synthesizing deuterium-labeled oligosaccharides. Using Methyl alpha-D-glucopyranoside-d1 in glucansucrase-catalyzed reactions can yield labeled acceptor products with defined structures, which are valuable as analytical standards, substrates for further enzymatic studies, or probes for investigating carbohydrate-protein interactions .

Alpha-Glucosidase Inhibitor Screening Substrate

Given its established role as a substrate in 46 documented alpha-glucosidase reactions , Methyl alpha-D-glucopyranoside-d1 (or its unlabeled form) serves as a validated substrate for developing and validating assays to screen for alpha-glucosidase inhibitors. The deuterium label offers no specific advantage in this context, but the core scaffold is a recognized and reliable substrate. This application is central to drug discovery programs targeting type 2 diabetes (e.g., acarbose-like inhibitors) and other metabolic disorders .

Application
Selection Property
Validation Focus
LC-MS/MS Metabolomics Internal Standard
Deuterium isotopic mass distinction
Matrix-effect correction, method precision and accuracy
SGLT Transporter Kinetic Studies
Alpha-anomeric configuration for transporter recognition
Transport rate and inhibitor profiling
Labeled Oligosaccharide Synthesis
High glucansucrase acceptor efficiency
Product distribution and acceptor specificity
Alpha-Glucosidase Inhibitor Screening
Recognized substrate for alpha-glucosidases
Enzyme inhibition potency and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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